1-Acetyl-4-ethylpiperidine-4-carboxylic acid
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Overview
Description
1-Acetyl-4-ethylpiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Acetyl-4-ethylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by reagents like halides or sulfonates.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Acetyl-4-ethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Acetyl-4-ethylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine-4-carboxylic acid: Similar in structure but lacks the ethyl group.
4-Ethylpiperidine-4-carboxylic acid: Similar but lacks the acetyl group.
Piperidine-4-carboxylic acid: The simplest form, lacking both acetyl and ethyl groups.
The presence of both acetyl and ethyl groups in this compound imparts unique properties, making it distinct from its analogs .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-acetyl-4-ethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-3-10(9(13)14)4-6-11(7-5-10)8(2)12/h3-7H2,1-2H3,(H,13,14) |
InChI Key |
NPPITDSUZPEFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C)C(=O)O |
Origin of Product |
United States |
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